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For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Methyl-4-penten-2-ol is a tertiary allylic alcohol that serves as a valuable intermediate in

organic synthesis, particularly in the construction of terpene-like structures and complex

molecular frameworks. Its bifunctional nature, containing both a tertiary alcohol and a terminal

alkene, dictates its reactivity and spectroscopic signature. This technical guide provides a

comprehensive elucidation of its molecular structure, integrating data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We

explore the causal relationship between the molecule's structural features and its spectral

output, offering field-proven insights for its synthesis and characterization. The methodologies

described herein are designed as a self-validating system, grounded in authoritative

spectroscopic data and established chemical principles.

Introduction: A Profile of 2-Methyl-4-penten-2-ol
The precise understanding of a molecule's structure is fundamental to controlling its reactivity

and leveraging it in complex synthetic pathways. 2-Methyl-4-penten-2-ol (C₆H₁₂O) is a prime

example of a simple yet versatile building block.[1][2][3] Its structure features a quaternary

carbon (C2) bonded to two methyl groups, a hydroxyl group, and an allyl group. This

arrangement classifies it as a tertiary alcohol, precluding it from oxidation reactions that cleave

C-H bonds, and an allylic alcohol, which opens pathways for unique rearrangement and
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substitution reactions. The terminal vinyl group is also amenable to a wide range of

transformations, including polymerization, hydrogenation, and oxidation.

Table 1: Physicochemical Properties of 2-Methyl-4-penten-2-ol

Property Value Source

IUPAC Name 2-methylpent-4-en-2-ol [2][3][4]

CAS Number 624-97-5 [2][4][5]

Molecular Formula C₆H₁₂O [1][2][3][4]

Molecular Weight 100.16 g/mol [1][2][3]

Boiling Point 118-120 °C [1]

Density ~0.833 g/cm³ [6]

Structural Elucidation through Spectroscopic
Analysis
The definitive structure of 2-Methyl-4-penten-2-ol is established not by a single technique, but

by the congruent interpretation of data from multiple spectroscopic methods. Each method

provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The
Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for mapping the precise connectivity of a

molecule.

The proton NMR spectrum provides a detailed count and environmental analysis of every

unique hydrogen atom in the molecule. For 2-Methyl-4-penten-2-ol, we observe five distinct

signals:

~5.8 ppm (ddt, 1H): This multiplet corresponds to the internal vinyl proton (H4). It is coupled

to the terminal vinyl protons (H5) and the adjacent methylene protons (H3), resulting in a
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complex but characteristic pattern.

~5.1 ppm (m, 2H): These two signals in the terminal alkene region belong to the geminal

vinyl protons (H5). They exhibit both geminal coupling to each other and vicinal coupling to

the internal vinyl proton (H4).

~2.2 ppm (d, 2H): This doublet represents the allylic methylene protons (H3). Their proximity

to the electron-withdrawing double bond shifts them downfield. They are split into a doublet

by the single adjacent vinyl proton (H4).

~1.6 ppm (s, 1H): A broad singlet characteristic of the hydroxyl (-OH) proton. The lack of

coupling and broadness are due to chemical exchange, which is often solvent and

concentration-dependent.

~1.2 ppm (s, 6H): This strong singlet, integrating to six protons, is the hallmark of the two

equivalent methyl groups attached to the quaternary carbon (C2). Their equivalence and the

absence of any adjacent protons lead to a single, unsplit signal.

The carbon NMR spectrum reveals the number of unique carbon environments and their

electronic nature.[2][7]

~134 ppm: The internal sp² carbon of the alkene (C4).

~118 ppm: The terminal sp² carbon of the alkene (C5).

~71 ppm: The sp³ quaternary carbon bearing the hydroxyl group (C2). Its attachment to the

electronegative oxygen atom results in a significant downfield shift.

~50 ppm: The sp³ methylene carbon (C3).

~29 ppm: The two equivalent sp³ methyl carbons attached to C2.

Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying the specific functional groups within a molecule by

measuring the vibrations of its chemical bonds. The IR spectrum of 2-Methyl-4-penten-2-ol
displays several key absorption bands that confirm its structure.[8]
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~3400 cm⁻¹ (strong, broad): This prominent band is the defining characteristic of the O-H

stretching vibration from the alcohol group. The significant broadening is a direct result of

intermolecular hydrogen bonding between molecules.

~3080 cm⁻¹ (medium): This absorption is due to the =C-H stretching of the sp²-hybridized

carbons in the vinyl group.

~2975 cm⁻¹ (strong): This band arises from the C-H stretching of the sp³-hybridized methyl

and methylene groups.

~1645 cm⁻¹ (medium): This absorption is characteristic of the C=C double bond stretching

vibration.

~995 and 915 cm⁻¹ (strong): These two strong bands are characteristic out-of-plane C-H

bending ("wagging") vibrations of a monosubstituted alkene (R-CH=CH₂), providing definitive

evidence for the terminal position of the double bond.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the molecule's exact mass and crucial structural information from

its fragmentation pattern upon ionization.[5]

Molecular Ion (M⁺): A peak at m/z = 100 corresponds to the molecular weight of C₆H₁₂O,

confirming the chemical formula. This peak may be weak due to the molecule's propensity to

fragment.

[M-15]⁺ Peak: A very prominent peak is typically observed at m/z = 85. This results from the

loss of a methyl radical (•CH₃), a highly favorable fragmentation that produces a stable,

resonance-stabilized oxonium ion.

[M-18]⁺ Peak: A peak at m/z = 82 corresponds to the loss of a water molecule (H₂O), a

common fragmentation pathway for alcohols.

Experimental Protocol: Synthesis and
Characterization
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The following protocol describes a robust and common method for the laboratory synthesis of

2-Methyl-4-penten-2-ol, followed by its characterization.

Synthesis: Grignard Reaction of Acetone with
Allylmagnesium Bromide
Principle: This classic organometallic reaction utilizes the nucleophilic character of a Grignard

reagent to attack an electrophilic carbonyl carbon. The reaction of allylmagnesium bromide with

acetone, followed by an aqueous workup, yields the target tertiary alcohol. This choice is

logical as it directly forms the desired carbon skeleton and installs the hydroxyl group at the

quaternary center in a single step.

Methodology:

Grignard Reagent Preparation:

Equip a 250 mL three-neck, round-bottom flask (flame-dried under nitrogen) with a

condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.

Add magnesium turnings (2.4 g, 100 mmol) to the flask.

In the dropping funnel, prepare a solution of allyl bromide (12.1 g, 100 mmol) in 50 mL of

anhydrous diethyl ether.

Add ~5 mL of the allyl bromide solution to the magnesium. If the reaction does not start

(indicated by bubbling), gently warm the flask or add a small crystal of iodine.

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a

gentle reflux.

After the addition is complete, continue stirring for 30 minutes until most of the magnesium

is consumed. The resulting grey-black solution is allylmagnesium bromide.

Reaction with Acetone:

Cool the Grignard solution to 0 °C using an ice bath.
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Prepare a solution of acetone (5.8 g, 100 mmol) in 20 mL of anhydrous diethyl ether and

add it to the dropping funnel.

Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the

temperature below 10 °C. A thick white precipitate will form.

After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

Workup and Purification:

Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 50

mL of saturated aqueous ammonium chloride (NH₄Cl). This is a mild acid source that

protonates the alkoxide and dissolves the magnesium salts without causing dehydration of

the tertiary alcohol product.

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the

aqueous layer twice with 25 mL portions of diethyl ether.

Combine the organic extracts, wash with saturated NaCl solution (brine), and dry over

anhydrous sodium sulfate.

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

Purify the resulting crude oil by fractional distillation to yield pure 2-Methyl-4-penten-2-ol.

Visualization of Structure and Synthesis
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Caption: Molecular structure of 2-Methyl-4-penten-2-ol.
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Caption: Experimental workflow for the synthesis of 2-Methyl-4-penten-2-ol.

Conclusion
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The molecular structure of 2-Methyl-4-penten-2-ol is unambiguously confirmed by a cohesive

interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. Each spectroscopic technique provides

critical, interlocking evidence that validates the connectivity, functional groups, and overall

framework of this tertiary allylic alcohol. The provided Grignard synthesis protocol represents a

reliable and efficient method for its preparation, enabling further investigation into its chemical

reactivity and potential applications. This guide serves as an authoritative resource for

professionals requiring a deep, functional understanding of this important synthetic building

block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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